An In-depth Technical Guide to 3-Acrylamidophenylboronic Acid: Structure, Function, and Applications
An In-depth Technical Guide to 3-Acrylamidophenylboronic Acid: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-acrylamidophenylboronic acid (AAPBA), a versatile monomer increasingly utilized in the development of advanced biomaterials. We will delve into its core structure and dual-functionality, and explore its applications in glucose sensing and drug delivery, supported by detailed experimental protocols and quantitative data.
Core Concepts: Structure and Functionality
3-Acrylamidophenylboronic acid is an organic compound featuring two key functional moieties: an acrylamide (B121943) group and a phenylboronic acid group. This unique combination allows it to act as a building block for functional polymers with tunable properties.
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C₉H₁₀BNO₃[1][2] |
| Molecular Weight | 190.99 g/mol [1][3] |
| IUPAC Name | [3-(prop-2-enoylamino)phenyl]boronic acid[1] |
| CAS Number | 99349-68-5[1][4] |
| Appearance | White to off-white powder[3] |
| Melting Point | 129-146 °C[3] |
| pKa | ~8.8-9.3[5][6] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Its solubility in water is enhanced when copolymerized with hydrophilic monomers.[3][7] |
The dual functionality of AAPBA is central to its utility:
-
Acrylamide Group: This group readily participates in polymerization reactions, particularly free-radical polymerization. This allows for the incorporation of AAPBA into polymer chains, forming homopolymers or copolymers with other monomers. This versatility in polymerization is fundamental to creating a wide range of functional materials.[8]
-
Phenylboronic Acid Group: This moiety is responsible for the "smart" or "stimuli-responsive" behavior of AAPBA-containing polymers. Boronic acids are known to form reversible covalent bonds with compounds containing cis-diol functionalities, such as glucose and other saccharides.[9] This interaction is pH-dependent, with the binding being more favorable at pH values above the pKa of the boronic acid, where it exists in a more stable, negatively charged tetrahedral configuration.[6]
Applications in Advanced Drug Delivery and Biosensing
The unique properties of AAPBA have led to its extensive use in two primary areas of biomedical research: glucose sensing and controlled drug delivery.
Glucose-Responsive Systems
The ability of the phenylboronic acid group to bind with glucose makes AAPBA an ideal component for developing glucose sensors and glucose-responsive drug delivery systems for diabetes management.
Mechanism of Action:
In an aqueous environment, the phenylboronic acid group exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral form. The tetrahedral form has a higher affinity for diols like glucose. An increase in glucose concentration shifts this equilibrium towards the formation of a boronate-glucose complex.[6] In a polymer network, this shift leads to an increase in the negative charge density, resulting in electrostatic repulsion and swelling of the polymer matrix. This swelling can be harnessed to trigger the release of an encapsulated drug, such as insulin (B600854).
Quantitative Data on Glucose Sensing:
| Polymer System | Glucose Sensing Range | Response Threshold | Swelling Ratio | Reference |
| PHEAA-ran-PAAPBA | 27–468 mg/mL | Not Specified | Not Specified | [7][10][11] |
| P(AAPBA-co-DMAA-co-AAm) | Not Specified | > 200 mg/dL | > 10 times | [12][13] |
| PNIPAM-b-PAPBA | Not Specified | Not Specified | Dissociation of micelles | [5] |
Self-Healing Hydrogels for Tissue Engineering
The reversible nature of the boronate ester bond also allows for the design of self-healing hydrogels. When these hydrogels are damaged, the reversible bonds can reform, restoring the structural integrity of the material. This property is highly desirable in tissue engineering applications where the material needs to withstand mechanical stress and adapt to the dynamic environment of the body. For instance, AAPBA can be copolymerized with acrylamide and cross-linked with a diol-containing polymer like hydroxypropyl guar (B607891) gum to create hydrogels with good mechanical strength and fast self-healing properties.
Experimental Protocols
Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
This protocol describes a common method for the synthesis of AAPBA from 3-aminophenylboronic acid and acryloyl chloride.
Materials:
-
3-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve 3-aminobenzene boronic acid monohydrate (e.g., 3.4 g, 21.9 mmol) in a 1:1 mixture of THF and water (e.g., 80 mL) in a round-bottom flask.[7]
-
Cool the solution to 4 °C in an ice-water bath.[7]
-
Slowly add sodium bicarbonate (e.g., 3.7 g, 44.0 mmol) and then acryloyl chloride (e.g., 3.57 mL, 44.1 mmol) to the mixture while stirring.[7]
-
Allow the reaction to warm to room temperature and stir overnight.[7]
-
Remove the THF and water under vacuum to obtain a solid.[7]
-
Dissolve the solid in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, water, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Preparation of a Glucose-Responsive Hydrogel
This protocol outlines the preparation of a glucose-sensitive hydrogel through free-radical polymerization of AAPBA with a comonomer.
Materials:
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N-hydroxyethyl acrylamide (HEAA) or another suitable comonomer
-
2,2'-Azobisisobutyronitrile (AIBN) as an initiator
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
Procedure:
-
Dissolve the desired amounts of AAPBA (e.g., 0.5 g, 2.63 mmol) and HEAA (e.g., 5.46 mL, 52.7 mmol) in DMSO (e.g., 35 mL).[7]
-
Add the initiator, AIBN (e.g., 0.022 g, 0.13 mmol).[7]
-
Bubble nitrogen gas through the solution for 1 hour to remove oxygen.[7]
-
Place the reaction vessel in an oil bath at 70 °C for 24 hours under a nitrogen atmosphere.[7]
-
After polymerization, the resulting polymer solution can be purified by dialysis against deionized water and then lyophilized to obtain the dry hydrogel.
In Vitro Insulin Release from a Glucose-Responsive Nanoparticle System
This protocol describes a general procedure to evaluate the glucose-responsive release of insulin from AAPBA-based nanoparticles.[14]
Materials:
-
Insulin-loaded AAPBA-based nanoparticles
-
Phosphate buffer solution (PBS), pH 7.4
-
Glucose solutions of varying concentrations (e.g., 0, 1, 2, 3 mg/mL)
-
Shaking incubator
Procedure:
-
Suspend a known amount of insulin-loaded nanoparticles (e.g., 5 mg) in a specific volume of PBS (e.g., 20 mL) containing different glucose concentrations.[14]
-
Incubate the suspensions at 37 °C with gentle shaking (e.g., 100 rpm).[14]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium of the same glucose concentration to maintain a constant volume.
-
Analyze the concentration of insulin in the collected samples using a suitable method, such as HPLC or a BCA protein assay.
-
Plot the cumulative percentage of insulin released as a function of time for each glucose concentration.
Conclusion
3-Acrylamidophenylboronic acid is a highly versatile monomer with significant potential in the fields of biomedical engineering and drug delivery. Its unique dual-functionality allows for the creation of "smart" polymers that can respond to specific biological stimuli, most notably glucose. The ability to fine-tune the properties of these polymers through copolymerization and cross-linking opens up a wide range of possibilities for the development of advanced glucose sensors, self-regulated insulin delivery systems, and self-healing materials for tissue regeneration. Further research into the optimization of the binding kinetics, mechanical properties, and biocompatibility of AAPBA-based materials will undoubtedly lead to new and innovative solutions for pressing healthcare challenges.
References
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- 3. 3-(丙烯酰胺基)苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]
- 7. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
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